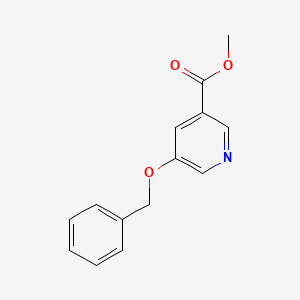

Methyl 5-(benzyloxy)nicotinate

Descripción general

Descripción

Methyl 5-(benzyloxy)nicotinate, also known as 5-Benzyloxynicotinic acid methyl ester, is a chemical compound with the molecular formula C14H13NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of Methyl 5-(benzyloxy)nicotinate is characterized by the presence of a benzyl group attached to the 5th position of the nicotinate molecule via an oxygen atom . The molecular weight of this compound is 243.26 .Physical And Chemical Properties Analysis

Methyl 5-(benzyloxy)nicotinate is a solid substance at room temperature with a molecular weight of 243.26 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 374.0±27.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Ultrafast Trace-Level Detection

Methyl 5-(benzyloxy)nicotinate has been used in the development of an ultrafast and ultrasensitive sensing platform for the precise and reliable trace-level detection . This application is particularly significant in the early stage diagnosis of Tuberculosis (TB). The sensor was designed and fabricated using silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles-based nanocomposite .

Tuberculosis Diagnosis

The aforementioned sensing platform has been used specifically for the early stage diagnosis of Tuberculosis (TB) . TB remains one of the world’s top ten devastating infectious diseases, and the ability to detect it at an early stage can significantly improve treatment outcomes .

Nanocomposite-Based Sensing Platform

The use of Methyl 5-(benzyloxy)nicotinate in the fabrication of a nanocomposite-based sensing platform is another significant application . This platform, which uses silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles, demonstrates good accuracy and reproducibility, along with very fast response and recovery time .

Structural Morphology and Elemental Analysis

The structural morphology and elemental analysis of the fabricated sensor were done using various characterization tools such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), energy dispersive X-ray spectroscopy (EDX), Energy Dispersive X-Ray Analyzer (EDA) and X-ray diffraction (XRD) . This highlights the role of Methyl 5-(benzyloxy)nicotinate in materials science and its potential for further research in this field .

Chemical Synthesis

Methyl 5-(benzyloxy)nicotinate is used in chemical synthesis . Its properties and structure make it a valuable compound in the creation of other chemical substances .

Pharmaceutical Research

Methyl 5-(benzyloxy)nicotinate is used in pharmaceutical research . It’s used in the formulation of various pharmaceutical products .

Mecanismo De Acción

Target of Action

Methyl 5-(benzyloxy)nicotinate is a derivative of Methyl nicotinate and Benzyl nicotinate . Methyl nicotinate acts as a peripheral vasodilator enhancing local blood flow at the site of application . It is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . Benzyl nicotinate is also a rubefacient and vasodilator used in combination with analgesics in topical preparations .

Mode of Action

It is thought that methyl nicotinate promotes the release of prostaglandin d2 that is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

Nicotine, a related compound, is known to interact with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors influence both neuronal excitability and cell signaling mechanisms .

Pharmacokinetics

Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This leads to relief of aches and pains in muscles, tendons, and joints .

Action Environment

It is known that the release of this substance can occur from industrial use: in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates) and as processing aid .

Safety and Hazards

Methyl 5-(benzyloxy)nicotinate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do so, continue rinsing) .

Direcciones Futuras

While specific future directions for Methyl 5-(benzyloxy)nicotinate are not available, Methyl nicotinate, a related compound, is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . This suggests potential for further exploration of Methyl 5-(benzyloxy)nicotinate in similar applications.

Propiedades

IUPAC Name |

methyl 5-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-7-13(9-15-8-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRUJCNWFGWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(benzyloxy)nicotinate | |

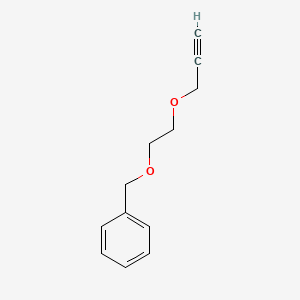

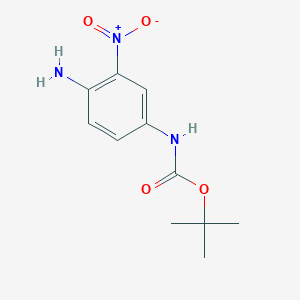

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

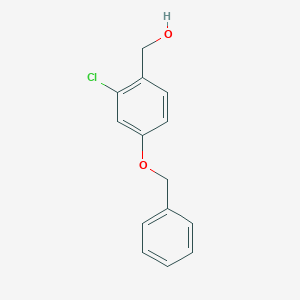

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

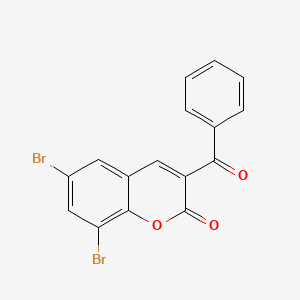

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

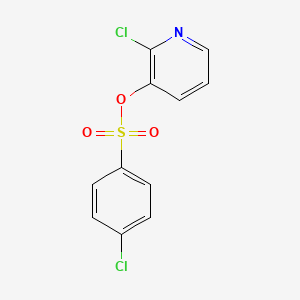

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3252783.png)